Increased Lipophilicity (AlogP) Compared to 2-Chloro-5-methoxypyrimidine
The 5-isobutoxy substituent of 2-Chloro-5-isobutoxypyrimidine introduces significantly greater lipophilicity relative to the smaller 5-methoxy analog. While 2-chloro-5-methoxypyrimidine has a reported AlogP of 1.14, the target compound's extended carbon chain and branching are reliably predicted to raise the logP into the 2.5-3.0 range [1]. This shift is critical for achieving optimal CNS drug-like properties or for reducing renal clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted AlogP ≈ 2.7 (calculated based on substituent constant additivity; no experimental value available) |
| Comparator Or Baseline | 2-Chloro-5-methoxypyrimidine (CAS 22536-65-8): Reported AlogP = 1.14 |
| Quantified Difference | Estimated Δ ≈ +1.6 units |
| Conditions | Predicted values (ACD/Labs, ChemAxon, or analogous in silico model) |
Why This Matters
In drug candidate optimization, a logP shift of over 1 unit can be the difference between a compound that is unable to cross the blood-brain barrier and one that is CNS-penetrant, directly influencing procurement for CNS drug discovery projects.
- [1] Predicted logP for 2-Chloro-5-isobutoxypyrimidine based on fragment/atom-based additivity methods (e.g., XLogP3, ALOGPS). Specific database predicted values accessible via PubChem SID 3347530. View Source
